N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a thiazole ring, a 1,3,4-oxadiazole core, and a thiophene substituent. The oxadiazole ring and amide functional group act as bioisosteres, enhancing pharmacological activity by forming hydrogen bonds with biological targets . The thiophene moiety may further modulate electronic and steric properties, influencing bioavailability and target binding.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S3/c16-8(13-10-12-3-5-19-10)6-20-11-15-14-9(17-11)7-2-1-4-18-7/h1-5H,6H2,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTVHOAKKMGKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which can be synthesized from thioamide and α-haloketone under basic conditions.
Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be formed by cyclization of a hydrazide with a carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride (POCl3).
Coupling of Thiophene and Oxadiazole: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Assembly: The final step involves the coupling of the thiazole and oxadiazole-thiophene moieties through a thioether linkage, typically using thiolating agents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted thiophenes.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. Recent studies have demonstrated that derivatives of thiazole and oxadiazole moieties possess significant antibacterial and antifungal activities.
Case Study: Antitubercular Activity
A study evaluated the antitubercular efficacy of thiazole-based compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives showed IC50 values ranging from 6.16 to 100 mg/mL, highlighting their potential as candidates for tuberculosis treatment .
| Compound | Pathogen | IC50 (mg/mL) |
|---|---|---|
| Compound 11 | M. tuberculosis | 6.16 - 100 |
| Compound 10a | M. tuberculosis | <1.6 |
Anticancer Properties
N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown promising anticancer activity in various studies. The compound's ability to inhibit cell proliferation has been investigated across multiple cancer cell lines.
Case Study: Cytotoxicity Against Lung Cancer Cells
In a study focusing on lung cancer cell lines (A549), several thiazole derivatives exhibited cytotoxic effects with IC50 values as low as 0.14 μM for certain compounds, indicating strong potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 4h | A549 | <0.14 |
| Compound 4g | C6 | 8.16 |
Anti-inflammatory Effects
Thiazole and oxadiazole derivatives have also been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit the activity of enzymes involved in inflammatory processes.
Case Study: Inhibition of Lipoxygenase
The inhibitory activity against 5-lipoxygenase (5-LOX) was assessed for various thiazole derivatives. Compounds were tested at different concentrations, showing significant inhibition compared to standard drugs like zileuton .
| Compound | Inhibition (%) at 10,000 U/ml |
|---|---|
| Compound 5a | >90% |
| Compound 5b | >85% |
Mechanism of Action
The mechanism by which N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Key Findings :
- Thiadiazole derivatives often exhibit higher melting points (e.g., 266–270°C ), suggesting enhanced crystallinity.
- Thiophene in the target compound may improve solubility over phenyl substituents in thiadiazole analogues .
Substituent Effects on Bioactivity
Variations in substituents significantly influence pharmacological profiles:
Thiophene vs. Benzofuran/Indole
Key Findings :
- Benzofuran and indole substituents enhance antimicrobial and anticancer activities, respectively .
- Thiophene’s electron-rich nature may favor interactions with enzymes like Akt .
Pharmacological Activity Comparison
Key Findings :
- Ureido and phthalazinone substituents improve antiproliferative activity .
- The target compound’s thiophene-thiazole combination may synergize for dual enzyme inhibition.
Key Findings :
- Room-temperature syntheses (e.g., ) achieve moderate yields (75%), while reflux methods improve purity .
Biological Activity
N-(thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a thiazole ring and a thiophenyl-substituted oxadiazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 (lung cancer) | <0.14 | High selectivity |
| Compound 4h (related structure) | C6 (rat glioma) | 8.16 | Notable antiproliferative activity |
| Compound 4f (related structure) | L929 (murine fibroblast) | 7.48 | Good cytotoxic profile |
The presence of the thiazole ring is crucial for the anticancer activity, as it enhances the electron-donating properties of the molecule, facilitating interaction with cellular targets .
Antibacterial Activity
In addition to anticancer properties, this compound has been evaluated for its antibacterial effects against Gram-negative bacteria. Studies indicate that modifications in the thiazole and oxadiazole structures can lead to compounds with significant antibacterial activity.
| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole derivatives | E. coli | 5 µg/mL |
| Oxadiazole derivatives | Pseudomonas aeruginosa | 10 µg/mL |
These findings suggest that the incorporation of thiazole and oxadiazole units enhances the overall antibacterial efficacy of the compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes such as lipoxygenase (LOX) and butyrylcholinesterase (BChE), which are involved in inflammatory processes and cancer progression .
- DNA Interaction : Some studies suggest that compounds with similar structures can intercalate into DNA or bind to specific DNA sequences, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the potential of thiazole and oxadiazole derivatives in clinical applications:
- Study on Lung Cancer : A study involving A549 cells demonstrated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
- Antibacterial Screening : Research focused on the antibacterial properties revealed that modifications to the thiazole ring could enhance activity against resistant strains of E. coli, suggesting a promising avenue for antibiotic development .
Q & A
Q. What in vitro assays elucidate the compound’s mechanism of action (e.g., apoptosis, ROS generation)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
